molecular formula C30H29NO6 B254824 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

Cat. No. B254824
M. Wt: 499.6 g/mol
InChI Key: MWUDNEPUQNSJBE-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neurological and psychiatric disorders. This drug has shown promising results in preclinical studies and is currently being tested in clinical trials.

Mechanism of Action

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione acts as a selective antagonist of the kappa opioid receptor, which is found in various regions of the brain, including the amygdala, hippocampus, and prefrontal cortex. By blocking the activity of this receptor, this compound is able to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the modulation of stress-related behaviors, the regulation of reward pathways, and the reduction of drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione in lab experiments is its selectivity for the kappa opioid receptor, which allows for more precise modulation of the activity of this receptor compared to other drugs that may have more broad effects on the brain. However, one limitation of using this compound in lab experiments is the potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione. These include the development of more selective and potent kappa opioid receptor antagonists, the investigation of the drug's effects on other neurological and psychiatric disorders, and the exploration of potential combination therapies with other drugs. Additionally, further research is needed to fully understand the long-term effects of this compound on brain function and behavior.

Synthesis Methods

The synthesis of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by the reaction of the oxime with 2-phenylethylamine and propyl 3-bromobenzoate to form the desired pyrrolidine-2,3-dione.

Scientific Research Applications

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione has been shown to have potential therapeutic benefits in a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders. The drug works by modulating the activity of the kappa opioid receptor, which is involved in the regulation of stress and reward pathways in the brain.

properties

Molecular Formula

C30H29NO6

Molecular Weight

499.6 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H29NO6/c1-2-15-35-23-10-6-9-21(18-23)27-26(28(32)22-11-12-24-25(19-22)37-17-16-36-24)29(33)30(34)31(27)14-13-20-7-4-3-5-8-20/h3-12,18-19,27,32H,2,13-17H2,1H3/b28-26+

InChI Key

MWUDNEPUQNSJBE-BYCLXTJYSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCC5=CC=CC=C5

SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.